3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol
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Overview
Description
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11BrFNO and a molecular weight of 260.1 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their reactivity and are often used in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol typically involves the reaction of 3-bromo-5-fluorobenzyl bromide with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The azetidine ring can be reduced to form a more stable amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-(3-substituted-5-fluorobenzyl)azetidin-3-ol derivatives.
Oxidation: Formation of 3-(3-bromo-5-fluorobenzyl)azetidin-3-one.
Reduction: Formation of 3-(3-bromo-5-fluorobenzyl)azetidine.
Scientific Research Applications
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromophenyl)azetidin-3-ol: Similar structure but lacks the fluorine atom.
3-(3-Bromo-5-fluorobenzyl)azetidine: Similar structure but lacks the hydroxyl group.
Uniqueness
3-(3-Bromo-5-fluorobenzyl)azetidin-3-ol is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and biological activity. The hydroxyl group also provides additional sites for chemical modification and functionalization .
Properties
Molecular Formula |
C10H11BrFNO |
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Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-[(3-bromo-5-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11BrFNO/c11-8-1-7(2-9(12)3-8)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI Key |
ZERVVSWIZHQJQC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC(=C2)Br)F)O |
Origin of Product |
United States |
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